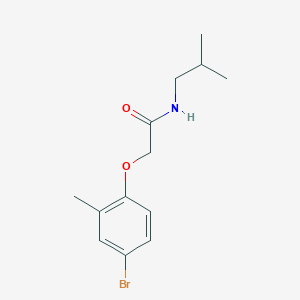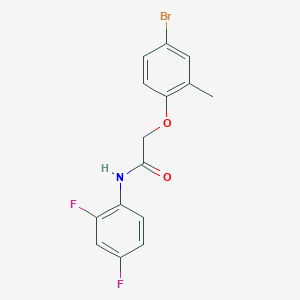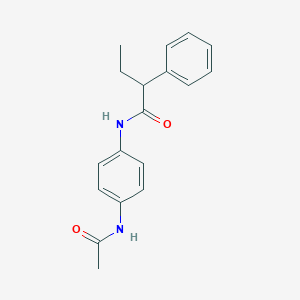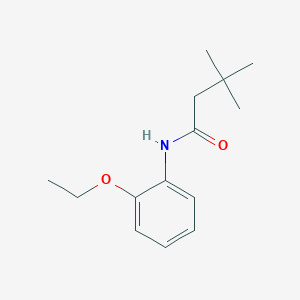![molecular formula C19H20N4O4S B297176 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B297176.png)
2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide is not fully understood. However, it is believed to work by inhibiting various enzymes and pathways involved in the development and progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide in lab experiments is its high potency and selectivity. However, one of the limitations is its poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide. One direction is to further study its potential applications in the field of medicine, particularly in the treatment of cancer and autoimmune diseases. Another direction is to study its potential use as a pesticide in the field of agriculture. Additionally, further research can be conducted to improve its solubility and stability in water, which can increase its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide involves the reaction of 2-methylindole-3-acetic acid with N-(2-methoxyethyl)-N-methylacetamide in the presence of thionyl chloride and triethylamine. The resulting product is then reacted with 4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidine in the presence of potassium carbonate to obtain the final product.
Applications De Recherche Scientifique
2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide has been extensively studied for its potential applications in various fields. In the field of medicine, it has shown promising results in the treatment of cancer, inflammation, and autoimmune diseases. In the field of agriculture, it has been studied for its potential use as a pesticide. It has also been studied for its potential applications in the field of materials science, such as in the development of organic electronics and sensors.
Propriétés
Formule moléculaire |
C19H20N4O4S |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
2-[3-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-methylindol-1-yl]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C19H20N4O4S/c1-11-13(9-14-17(25)21-19(28)22-18(14)26)12-5-3-4-6-15(12)23(11)10-16(24)20-7-8-27-2/h3-6,9H,7-8,10H2,1-2H3,(H,20,24)(H2,21,22,25,26,28) |
Clé InChI |
ZOLNYQBBTBYJLW-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NCCOC)C=C3C(=O)NC(=S)NC3=O |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1CC(=O)NCCOC)C=C3C(=O)NC(=S)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Bromophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B297093.png)











![3,3-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B297116.png)
